Tracazolate
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Overview
Description
4-(butylamino)-1-ethyl-6-methyl-5-pyrazolo[3,4-b]pyridinecarboxylic acid ethyl ester is a pyrazolopyridine.
Scientific Research Applications
Interaction with GABA(A) Receptors
Tracazolate, known for its anxiolytic properties, interacts notably with gamma-aminobutyric acid (GABA)(A) receptors. A comprehensive pharmacological study revealed that tracazolate's interaction with recombinant GABA(A) receptors exhibited unique effects, shifting from potentiation to inhibition based on the receptor subunit composition. This interaction highlighted tracazolate's selectivity for specific receptor subunits, which could inform its therapeutic potential and mechanisms of action in neurological disorders (Thompson et al., 2002).
Insights from Drug Discrimination Studies
In drug discrimination studies, tracazolate, along with other compounds, demonstrated the ability to generalize the pentobarbital stimulus in rats, indicating its interaction with central nervous system receptors that mediate psychoactive effects. These findings contribute to our understanding of the behavioral pharmacology of tracazolate and its potential applications in neuropsychiatric research (Young et al., 2004).
Stress-Induced Hyperthermia Model
Tracazolate's efficacy in modulating stress-induced hyperthermia (SIH) in mice suggests its potential as a research tool in studying stress-related disorders and the body's response to stress at a physiological level. This model could be particularly useful in the exploration of anxiolytic drugs and their mechanisms (Lecci et al., 2005).
properties
CAS RN |
41094-88-6 |
---|---|
Product Name |
Tracazolate |
Molecular Formula |
C16H24N4O2 |
Molecular Weight |
304.39 g/mol |
IUPAC Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
InChI Key |
PCTRYMLLRKWXGF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
Other CAS RN |
41094-88-6 |
synonyms |
4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester ICI 136,753 ICI 136753 tracazolate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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